Numidargistat

Immuno-Oncology Enzymology Drug Discovery

Preclinical immuno-oncology programs often rely on arginase inhibitors lacking translational PK/PD validation, compromising experimental reproducibility. Numidargistat bridges this gap with human clinical data from a completed 260-patient Phase I/II trial (NCT02903914), enabling pharmacologically relevant concentration selection (steady-state Css = 3.3-8.4 µM at 50-100 mg BID). • Potent dual arginase 1/2 inhibition: IC50 86 nM (Arg1), 296 nM (Arg2); reverses granulocyte-mediated T-cell suppression (IC50 = 204 nM) • Validated in vivo oral regimen: 100 mg/kg BID with anti-PD-1/PD-L1/CTLA-4 in CT26, LLC, B16F10 models • Co-crystal structure resolved (PDB: 6qaf); slow dissociation kinetics with prolonged target residence time for SAR studies

Molecular Formula C11H22BN3O5
Molecular Weight 287.12 g/mol
CAS No. 2095732-06-0
Cat. No. B609684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNumidargistat
CAS2095732-06-0
SynonymsCB-1158;  CB1158;  CB 1158;  INCB01158, INCB 01158, INCB-01158, Numidargistat
Molecular FormulaC11H22BN3O5
Molecular Weight287.12 g/mol
Structural Identifiers
SMILESB(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O
InChIInChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
InChIKeyZZJLMZYUGLJBSO-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Numidargistat (CB-1158, INCB001158): Potent Orally Active Arginase 1/2 Inhibitor for Immuno-Oncology Research


Numidargistat (CAS 2095732-06-0), also known as CB-1158 or INCB001158, is a small-molecule, orally bioavailable inhibitor of the manganese-dependent metalloenzymes arginase 1 and arginase 2 [1]. It exhibits potent inhibition of recombinant human arginase 1 (IC50 = 86 nM) and arginase 2 (IC50 = 296 nM) . Numidargistat is being developed as an immuno-oncology agent to reverse myeloid cell-mediated immune suppression in the tumor microenvironment by preventing arginine depletion, a critical nutrient for T-cell and natural killer cell proliferation [2].

Why Generic Arginase Inhibitor Substitution Fails for Numidargistat (CB-1158) in Scientific and Industrial Applications


Substitution of Numidargistat with other arginase inhibitors such as ABH, nor-NOHA, or BEC is not scientifically equivalent due to critical differences in binding kinetics, target residence time, oral bioavailability, and clinical-stage validation. Direct comparative studies demonstrate that Numidargistat exhibits superior thermal stabilization of Arginase-1 and a distinct binding mode characterized by increased rigidity and an additional hydrogen-bond network relative to ABH [1]. Furthermore, Numidargistat has been evaluated in a completed Phase I/II clinical trial (NCT02903914) involving 260 patients with advanced solid tumors, establishing a human safety, PK, and PD profile that is absent for comparator molecules [2]. These quantifiable differentiators make Numidargistat the appropriate choice for research requiring translational relevance, particularly in immuno-oncology programs evaluating myeloid cell-mediated immune suppression.

Numidargistat (CB-1158) Product-Specific Quantitative Evidence: Verified Differentiators for Scientific Selection


Arginase Isoform Selectivity: Numidargistat vs. BEC and Arginase Inhibitor 1

Numidargistat exhibits a distinct selectivity profile for human arginase 1 (IC50 = 86 nM) versus arginase 2 (IC50 = 296 nM), representing a 3.4-fold preference for Arg1 . In contrast, the comparator BEC hydrochloride displays a Ki of 310 nM for arginase II at pH 7.5 and 30 nM at pH 9.5, with significantly weaker activity against arginase I (Ki = 400-600 nM) . Another comparator, Arginase inhibitor 1, shows less potency with IC50s of 223 nM (Arg1) and 509 nM (Arg2), representing a 2.3-fold Arg1 preference but with overall lower potency . These data demonstrate that Numidargistat provides higher absolute potency against both isoforms and a distinct isoform selectivity profile that may be functionally relevant in immune cell contexts where Arg1 is the predominant isoform mediating T-cell suppression [1].

Immuno-Oncology Enzymology Drug Discovery

Structural Differentiation and Enhanced Target Engagement: Numidargistat vs. ABH and nor-NOHA

A side-by-side crystallographic and biophysical comparison of Numidargistat (CB-1158) with the reference arginase inhibitors ABH and nor-NOHA revealed quantifiable differentiation in thermal stabilization and binding kinetics [1]. Numidargistat increased the thermal stability of Arginase-1 to a greater extent than both ABH and nor-NOHA, with the enhanced potency attributed to increased molecular rigidity and formation of an additional hydrogen-bond network in the active site as observed in the co-crystal structure [2]. Surface plasmon resonance analysis demonstrated that CB-1158 displays slow association and dissociation kinetics at both pH 7.4 and pH 9.5, indicating prolonged target residence time [3]. While direct IC50 comparisons at pH 7.4 show CB-1158 with low-nanomolar potency (22-86 nM depending on assay format), nor-NOHA and ABH exhibit higher IC50 values under identical conditions, though precise numeric comparisons require reference to the original publication [4].

Structural Biology Drug-Target Kinetics Immuno-Oncology

In Vivo Pharmacodynamic Translation: Dose-Dependent Arginine Elevation and Immune Cell Infiltration

Numidargistat demonstrates robust, dose-dependent pharmacodynamic activity in vivo that has been quantitatively characterized in both preclinical models and human clinical trials. In mice bearing CT26 colon tumors, oral administration of 100 mg/kg twice daily increased tumor-infiltrating cytotoxic T cells and decreased myeloid-derived suppressor cells, resulting in tumor growth inhibition [1]. In a completed Phase I clinical trial (NCT02903914), patients receiving Numidargistat at 50 mg or 100 mg BID achieved steady-state plasma trough concentrations of 1.6 µM and 4.5 µM respectively, sufficient for >90% arginase inhibition, with corresponding plasma arginine increases of 2.4-fold and 4.0-fold [2]. Steady-state plasma concentrations of Numidargistat reached 3.3 µM at 50 mg BID and 8.4 µM at 100 mg BID [3]. This level of translational pharmacodynamic data, linking dose to target engagement biomarker changes in human subjects, is not available for comparator arginase inhibitors such as nor-NOHA or BEC, which lack completed oncology clinical trials.

Pharmacodynamics Immuno-Oncology Tumor Microenvironment

Combination Therapy Synergy: Numidargistat Enhances Checkpoint Inhibitor Efficacy in Preclinical Models

Numidargistat has been evaluated in combination with immune checkpoint inhibitors in multiple syngeneic mouse tumor models, demonstrating quantifiable enhancement of anti-tumor activity relative to monotherapy. In the B16F10 melanoma model, combining Numidargistat with anti-PD-L1 antibody improved anti-tumor activity compared to either agent alone [1]. In Lewis lung carcinoma (LLC) models, Numidargistat reduced tumor growth as monotherapy and further sensitized tumors to anti-PD-1 checkpoint blockade [2]. In a CT26 colon carcinoma model, Numidargistat (100 mg/kg BID oral) combined with PD-L1 blockade or gemcitabine inhibited tumor growth [3]. Additionally, Numidargistat treatment increased CD8+ T-cell infiltrates in lung tumor models and, when added to anti-CTLA-4 and anti-PD-1 dual therapy, significantly inhibited tumor growth and reduced metastases in a model resistant to dual checkpoint inhibitor therapy alone [4]. While other arginase inhibitors (e.g., nor-NOHA, ABH) have shown some preclinical activity in non-oncology indications (e.g., cardiovascular disease), systematic combination studies with checkpoint inhibitors across multiple tumor models are uniquely documented for Numidargistat [5].

Combination Immunotherapy Checkpoint Inhibitors Tumor Models

Clinical Safety and Tolerability Profile: Numidargistat Demonstrates Favorable Human ADME Characteristics

Numidargistat has been evaluated for safety and tolerability in a completed Phase I/II clinical trial involving 260 patients with advanced or metastatic solid tumors, establishing a well-characterized human adverse event profile [1]. In monotherapy (107 patients receiving 50-150 mg BID), the most common treatment-related adverse events were fatigue (9.3%) and nausea (9.3%) [2]. In combination with pembrolizumab (153 patients), common adverse events included diarrhea (16.3%) and fatigue (15.0%) [3]. Numidargistat was generally well tolerated, including in patients with moderate renal impairment [4]. Pharmacokinetic analysis showed rapid absorption (Tmax = 4 h) and a half-life of approximately 6 hours, supporting twice-daily oral dosing [5]. In contrast, other arginase inhibitors such as nor-NOHA have not advanced beyond early-phase trials in non-oncology indications (e.g., type 2 diabetes and ischemia-reperfusion injury) [6], and BEC lacks any published human clinical data. The availability of comprehensive human safety, PK, and tolerability data for Numidargistat significantly de-risks its use in translational research programs compared to alternatives with unknown human pharmacology.

Clinical Pharmacology Drug Safety Translational Research

Recommended Research and Industrial Application Scenarios for Numidargistat (CB-1158) Based on Verified Evidence


In Vitro Investigation of Myeloid Cell-Mediated T-Cell Suppression

Use Numidargistat at concentrations of 100-300 nM (reflecting clinical steady-state trough levels) to reverse arginase-mediated inhibition of T-cell proliferation in co-culture systems with human granulocytes or myeloid-derived suppressor cells. The compound's 86 nM IC50 for recombinant human Arg1 and its demonstrated ability to reverse granulocyte-mediated T-cell suppression in vitro (IC50 = 204 nM) [1] make it the preferred tool compound for elucidating arginine metabolism pathways in immuno-oncology research.

In Vivo Syngeneic Tumor Model Studies of Combination Immunotherapy

Administer Numidargistat orally at 100 mg/kg twice daily in combination with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies in immunocompetent mouse models (e.g., CT26, LLC, B16F10). This regimen has been validated to increase tumor-infiltrating CD8+ T cells, decrease myeloid cells, and enhance anti-tumor activity relative to checkpoint inhibitor monotherapy [2]. The extensive preclinical combination data package provides a robust reference for experimental design and reduces the need for de novo dose optimization [3].

Translational Pharmacodynamic Biomarker Studies in Human Samples

Employ Numidargistat in ex vivo studies using human peripheral blood mononuclear cells (PBMCs) or tumor tissue at clinically relevant concentrations (1-10 µM) to assess target engagement biomarkers such as plasma arginine elevation and arginase activity inhibition. The availability of human PK/PD data from the Phase I trial (steady-state Css = 3.3-8.4 µM at 50-100 mg BID) [4] enables researchers to select pharmacologically relevant concentrations that bridge preclinical and clinical findings, enhancing translational relevance.

Structural Biology and Drug-Target Residence Time Studies

Utilize Numidargistat as a reference compound for studying arginase-1 inhibition kinetics and structural biology. The compound's slow association/dissociation kinetics, prolonged target residence time, and well-characterized co-crystal structure (PDB: 6qaf) [5] make it an ideal tool for investigating structure-activity relationships, pH-dependent binding, and the biophysical determinants of durable target engagement in metalloenzyme inhibitor development programs [6].

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